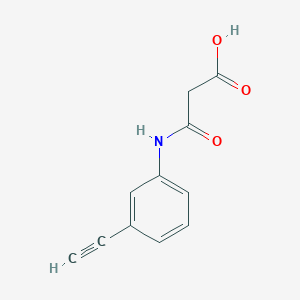

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid

Description

Properties

IUPAC Name |

3-(3-ethynylanilino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-8-4-3-5-9(6-8)12-10(13)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNULHEBXFQGNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-ethynylaniline, which is commercially available or can be synthesized from 3-nitrophenylacetylene through reduction.

Amidation Reaction: The 3-ethynylaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as ethyl 3-oxopropanoate, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield 3-((3-carboxyphenyl)amino)-3-oxopropanoic acid, while reduction of the carbonyl group can produce 3-((3-ethynylphenyl)amino)-3-hydroxypropanoic acid.

Scientific Research Applications

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The ethynyl group allows for polymerization reactions, making this compound useful in the development of advanced materials with unique properties.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound’s reactivity makes it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The ethynyl group can interact with active sites of enzymes, while the amino and carbonyl groups can form hydrogen bonds or other interactions with target proteins. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Physical Properties

Notes:

Anticancer and Antioxidant Potential

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show IC₅₀ values <10 μM against cancer cell lines, attributed to ROS scavenging and apoptosis induction .

- Ethynyl analogs: No direct data provided, but ethynyl groups in related compounds (e.g., KB2115) enhance CNS activity by improving metabolic stability .

Toxicity Profiles

Key Insight : Ethynyl derivatives may exhibit favorable safety profiles, as seen in KB2115, a thyroid hormone receptor modulator with low acute toxicity .

Biological Activity

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features an ethynylphenyl group linked to an amino and keto functional group, which are crucial for its biological interactions.

The biological activity of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes involved in cell proliferation and modulate signaling pathways associated with cancer progression. The presence of the ethynyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a potential role as an antimicrobial agent in clinical settings.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also shown promising anticancer activity in various studies. Notably, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis |

| HepG2 | 12.8 | Inhibits cell proliferation |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid on MCF-7 cells, revealing that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

- Antimicrobial Efficacy : In a separate study focusing on bacterial resistance, the compound was tested against multidrug-resistant strains of E. coli. Results indicated that it could effectively reduce bacterial load, highlighting its potential as an alternative treatment for resistant infections .

Q & A

Q. What are the common synthetic routes for 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using aniline derivatives (e.g., 3-ethynylaniline) and diketones like 2,2-dimethyl-1,3-dioxane-4,6-dione. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to drive the reaction to completion.

- Purification : Flash column chromatography with a gradient of ethyl acetate/hexane is effective for isolating the product .

Alternative routes involve Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert atmospheres .

Q. How is 3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows a singlet for the ethynyl proton (δ ~2.5–3.0 ppm), a carbonyl resonance (δ ~170–175 ppm) in ¹³C NMR, and splitting patterns confirming the amide bond .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₁₁H₈N₂O₃).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., thrombin, MurA) using fluorogenic substrates. For example, IC₅₀ values are determined via kinetic assays monitoring fluorescence intensity over time .

- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2) to assess cytotoxicity. Dose-response curves (1–100 µM) identify therapeutic windows .

Advanced Research Questions

Q. How can structural modifications enhance its potency and selectivity as a thrombin inhibitor?

- Methodological Answer :

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve binding to thrombin’s S1 pocket. For example, 3-nitro derivatives showed 10-fold higher Kᵢ values compared to unmodified analogs .

- Scaffold Hybridization : Integrate benzoxazinone moieties to mimic arginine side chains, enhancing selectivity over factor Xa. Molecular docking (e.g., AutoDock Vina) validates binding poses in thrombin’s active site .

- Data Table :

| Derivative | Thrombin Kᵢ (nM) | Selectivity (vs. Factor Xa) |

|---|---|---|

| Parent | 260 | 1.0 |

| 7b* | 2.6 | 120 |

| *From [17], 7b: 3-(benzylamino)-3-oxopropanoic acid derivative. |

Q. How to address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. Discrepancies in IC₅₀ values may arise from variations in substrate turnover rates or impurity interference .

- Batch Purity Analysis : Use LC-MS to confirm >95% purity. Contaminants (e.g., unreacted aniline) can artificially inflate inhibition metrics .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .

- Lipophilicity Adjustment : Introduce alkyl chains (e.g., -CH₂CH₃) to the ethynyl group, balancing LogP values (target 1–3) for improved membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Deuterium incorporation at labile C-H bonds extends half-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.